2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate
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Overview
Description
2’,4’-Difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl core substituted with difluoro and methylcarbamoyl groups, and a benzoate moiety. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. Industrial production would likely involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Its structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: The compound’s unique properties can be exploited in materials science for developing advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate exerts its effects depends on its application. In medicinal chemistry, for instance, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, influencing their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Difluoro-3-(methylcarbamoyl)biphenyl-4-yl acetate
- 2’,4’-Difluoro-3-(methylcarbamoyl)biphenyl-4-yl propionate
Uniqueness
Compared to similar compounds, 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate stands out due to its specific substitution pattern and the presence of the benzoate group. These structural features confer unique chemical properties, such as enhanced stability and specific reactivity, making it particularly valuable for certain applications in research and industry.
Biological Activity
2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate is a synthetic organic compound with a molecular formula of C19H16F2N2O2 and a molecular weight of approximately 443.4 g/mol. This compound features a biphenyl core with two fluorine atoms at the 2' and 4' positions, which likely influence its electronic properties and biological activity. Its structural modifications, particularly the methylcarbamoyl group, enhance solubility and reactivity, making it a candidate for various pharmacological applications, especially in cancer treatment.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in tumor growth. This inhibition is crucial for its potential as an anti-cancer agent.
- Cytotoxic Effects : In vitro studies have demonstrated that this compound displays cytotoxic effects against various cancer cell lines, suggesting its potential utility in cancer therapy.
- Interaction with Biological Targets : Its structural features suggest interactions with receptors and enzymes related to metabolic pathways, indicating a multifaceted approach to biological activity.
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study tested this compound against multiple cancer cell lines, including breast (MCF-7) and ovarian (OVCAR-3) cancer cells. The compound exhibited IC50 values ranging from 19.9 to 75.3 µM, indicating significant antiproliferative activity .
- Mechanistic Insights : Further research has explored the binding interactions of the compound with target enzymes. Molecular docking studies revealed that the compound interacts favorably with active sites of specific enzymes, enhancing its inhibitory effects on metabolic processes relevant to cancer proliferation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2',4'-Difluoro-3-(phenylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate | Similar biphenyl core with phenyl instead of methyl | May exhibit different binding affinities |
2',6'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl acetate | Different substitution pattern on biphenyl | Acetate group may alter solubility characteristics |
2',4'-Dichloro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate | Chlorine instead of fluorine | Potentially different biological activity due to halogen effects |
This table illustrates how variations in substitution patterns can influence both chemical behavior and biological activity.
Properties
CAS No. |
1095208-31-3 |
---|---|
Molecular Formula |
C21H15F2NO3 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
[4-(2,4-difluorophenyl)-2-(methylcarbamoyl)phenyl] benzoate |
InChI |
InChI=1S/C21H15F2NO3/c1-24-20(25)17-11-14(16-9-8-15(22)12-18(16)23)7-10-19(17)27-21(26)13-5-3-2-4-6-13/h2-12H,1H3,(H,24,25) |
InChI Key |
ZRZZJSWOLHDWJH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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